

Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N in Gene Expression Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: SGC-iMLLT-N

Cat. No.: B10822859

[Get Quote](#)

Executive Summary: The Chemical Probe System

In the study of epigenetic regulation, particularly within acute myeloid leukemia (AML) and mixed-lineage leukemia (MLL), the YEATS domain has emerged as a critical therapeutic target. [1] The YEATS domains of MLLT1 (ENL) and MLLT3 (AF9) serve as "readers" of acetylated histone lysine residues (e.g., H3K9ac, H3K27ac), recruiting the Super Elongation Complex (SEC) to chromatin to drive oncogenic transcription.

SGC-iMLLT is the validated chemical probe designed to disrupt this interaction. To ensure that observed phenotypic and transcriptomic effects are due to on-target inhibition of the YEATS domain—and not off-target toxicity—the Structural Genomics Consortium (SGC) developed **SGC-iMLLT-N**, a structurally matched negative control.

This guide details the comparative gene expression analysis of this probe pair, providing the experimental logic, expected data, and protocols necessary to validate MLLT1/3 inhibition in your research.

The Probe Pair at a Glance

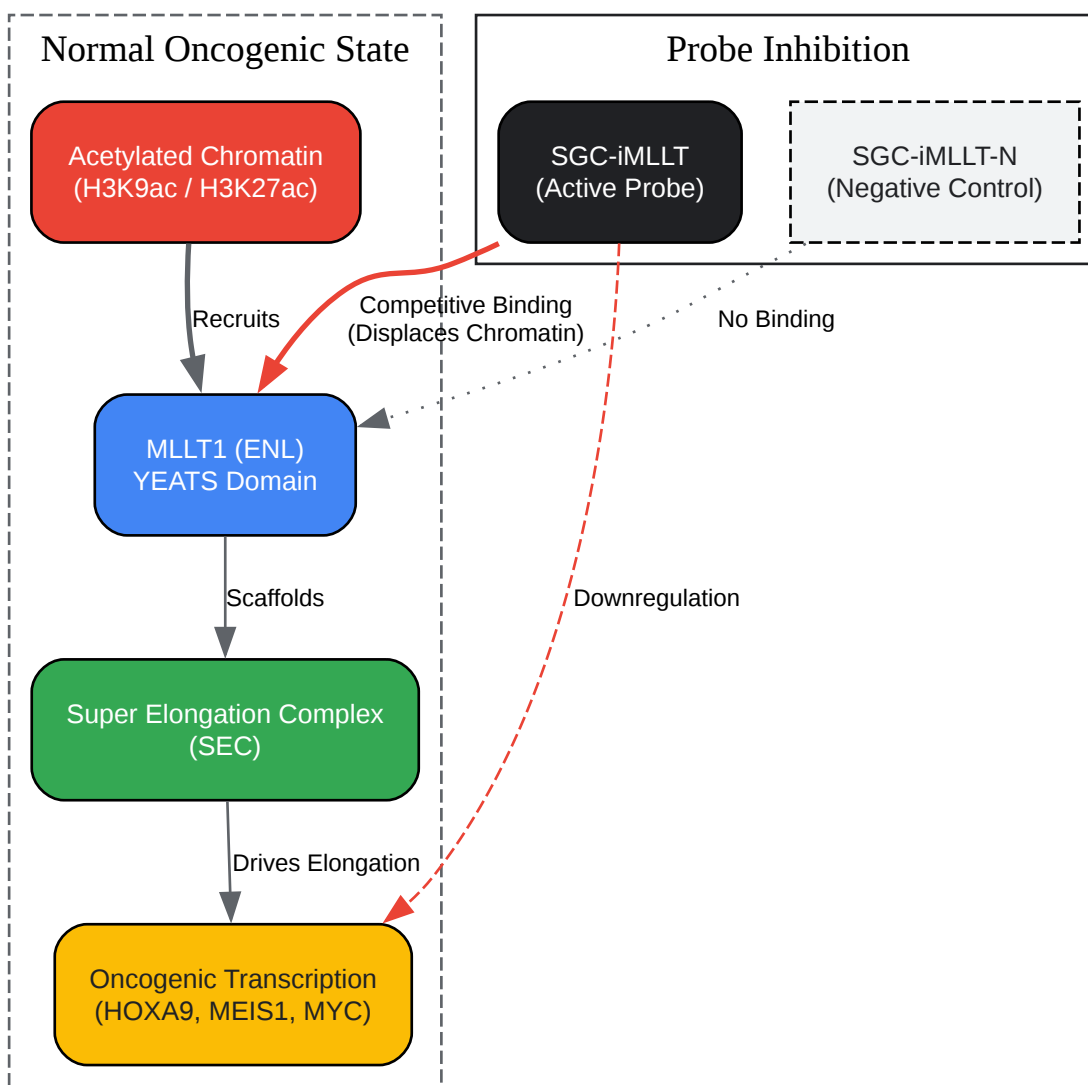
Feature	SGC-iMLLT (Active Probe)	SGC-iMLLT-N (Negative Control)
Compound ID	Compound 92	Compound 91
Primary Target	MLLT1 (ENL) & MLLT3 (AF9) YEATS Domains	None (Inactive)
Potency (IC50)	~0.26 μ M (MLLT1)	> 50 μ M
Binding (Kd)	129 nM (MLLT1)	No significant binding
Mechanism	Competes with acetyl-lysine for the YEATS binding pocket	Steric/electronic mismatch prevents binding
Role	Disrupts chromatin recruitment of SEC	Baselines non-specific chemical effects

Mechanism of Action & Experimental Logic[2]

To interpret gene expression data correctly, one must understand the molecular mechanism. SGC-iMLLT mimics the acetyl-lysine residue of histone tails. By occupying the aromatic cage of the YEATS domain, it displaces MLLT1/3 from chromatin.

The negative control, **SGC-iMLLT-N**, retains the core scaffold but lacks the specific hydrogen-bonding or steric capability required to engage the YEATS pocket. Therefore, any gene expression change observed with SGC-iMLLT but ABSENT in **SGC-iMLLT-N** is considered a bona fide on-target effect.

Visualization: Molecular Mechanism



[Click to download full resolution via product page](#)

Figure 1: Mechanism of SGC-iMLLT induced transcriptional pausing. The probe displaces MLLT1 from chromatin, preventing SEC recruitment and reducing oncogene expression.

Comparative Gene Expression Analysis

When performing RNA-seq or RT-qPCR using this probe pair, the data should be analyzed as a differential comparison. The "Gold Standard" result is defined by specific modulation of MLL-fusion target genes.

Expected Transcriptomic Signature

In MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13), treatment with SGC-iMLLT typically results in the rapid downregulation of stemness and leukemogenic drivers.

Table 1: Representative Differential Gene Expression (SGC-iMLLT vs. **SGC-iMLLT-N**)

Gene Symbol	Function	Fold Change (Active)	Fold Change (Neg Control)	Interpretation
HOXA9	Hematopoietic Stem Cell Self-Renewal	↓ -2.5 to -4.0	~ 1.0 (No Change)	On-Target: Direct loss of SEC recruitment to HOXA cluster.
MEIS1	HOXA9 Cofactor	↓ -2.0 to -3.0	~ 1.0	On-Target: Secondary effect of HOXA downregulation.
MYC	Proliferation/Metabolism	↓ -1.5 to -2.5	~ 1.0	On-Target: MLLT1 regulates MYC enhancer regions.
CD14	Myeloid Differentiation Marker	↑ +2.0 to +3.0	~ 1.0	Differentiation: Loss of MLLT1 blockade induces maturation.
GAPDH	Housekeeping	1.0	1.0	Validation: No general transcriptional suppression.

Data Interpretation Guidelines

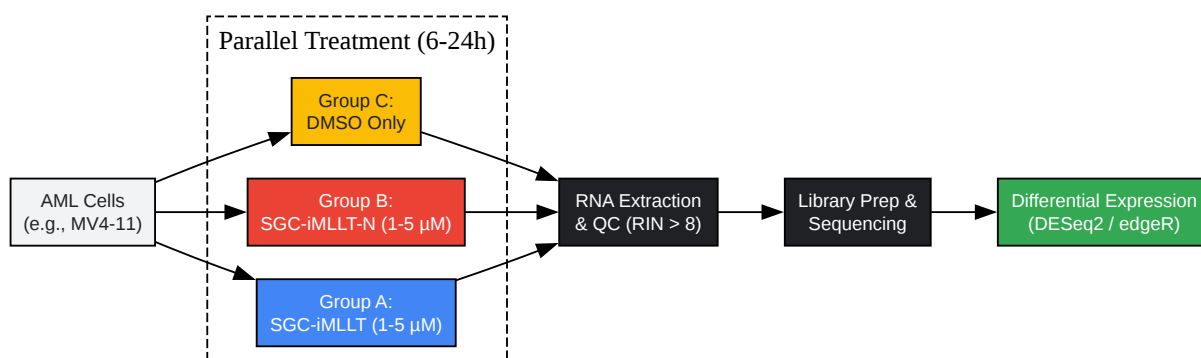
- Selectivity Check: If HOXA9 is downregulated by **SGC-iMLLT-N** (the negative control), your concentration is likely too high (>10 µM), causing off-target toxicity.

- Magnitude: SGC-iMLLT is a "reader" inhibitor, not a catalytic inhibitor. Transcriptional changes may be more subtle (2-4 fold) compared to kinase inhibitors, but they are highly specific to stemness pathways.
- Kinetics: Transcriptional pausing is rapid. Significant downregulation of MYC and HOXA9 is often observed within 4–6 hours of treatment.

Experimental Workflow & Protocols

To generate reproducible data, strict adherence to the comparative protocol is required. The following workflow integrates the negative control at every step.

Visualization: RNA-Seq Workflow



[Click to download full resolution via product page](#)

Figure 2: Parallel experimental design ensuring rigorous validation of on-target effects.

Detailed Protocol: Cellular Treatment for RNA-Seq

Objective: Isolate RNA from cells treated with SGC-iMLLT and **SGC-iMLLT-N** to identify MLLT1-dependent gene signatures.

Materials:

- Cell Line: MV4-11 or MOLM-13 (MLL-rearranged AML lines are most sensitive).

- Reagents: SGC-iMLLT (10 mM stock in DMSO), **SGC-iMLLT-N** (10 mM stock in DMSO).
- Media: RPMI-1640 + 10% FBS.

Step-by-Step Procedure:

- Seeding:
 - Seed cells at a density of

cells/mL in 6-well plates (2 mL per well).
 - Allow cells to recover for 24 hours if thawed recently.
- Treatment (Triplicate Replicates Required):
 - Condition A (Active): Add SGC-iMLLT to a final concentration of 1 μ M. (Note: IC50 is \sim 0.26 μ M; 1 μ M ensures full target engagement without toxicity).
 - Condition B (Negative Control): Add **SGC-iMLLT-N** to a final concentration of 1 μ M.
 - Condition C (Vehicle): Add DMSO (0.01% v/v).
 - Critical: Ensure the volume of DMSO is identical across all conditions.
- Incubation:
 - Incubate for 6 to 24 hours.
 - Scientist's Note: For direct transcriptional targets (MYC, HOXA9), 6 hours is optimal to see primary effects. 24 hours will show downstream phenotypic changes (differentiation/apoptosis).
- Harvest:
 - Centrifuge cells at 300 x g for 5 minutes at 4°C.
 - Wash once with ice-cold PBS.

- Lyse immediately in RLT buffer (Qiagen) or Trizol.
- QC & Sequencing:
 - Assess RNA integrity (RIN). Do not sequence if RIN < 8.0.
 - Perform poly-A enrichment (for mRNA focus) and sequence at >20M reads/sample.

References

- Heer, J., et al. (2018). "Discovery of an MLLT1/3 YEATS Domain Chemical Probe." *Angewandte Chemie International Edition*, 57(43), 14216-14220. [[Link](#)] (The primary publication characterizing SGC-iMLLT and **SGC-iMLLT-N**).
- Structural Genomics Consortium (SGC). "Probe SGC-iMLLT." The Chemical Probes Portal. [[Link](#)] (Authoritative source for probe specifications, selectivity data, and negative control details).[2]
- Wan, L., et al. (2017). "ENL links histone acetylation to oncogenic gene expression in acute myeloid leukaemia." *Nature*, 543, 265–269. [[Link](#)] (Foundational biology linking MLLT1/ENL to HOXA9/MYC regulation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Discovery of an MLLT1/3 YEATS Domain Chemical Probe - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Probe SGC-iMLLT | Chemical Probes Portal \[chemicalprobes.org\]](#)
- To cite this document: BenchChem. [Comparative Guide: SGC-iMLLT vs. SGC-iMLLT-N in Gene Expression Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10822859/docs#comparative-guide-sgc-imllt-vs-sgc-imllt-n-in-gene-expression-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)